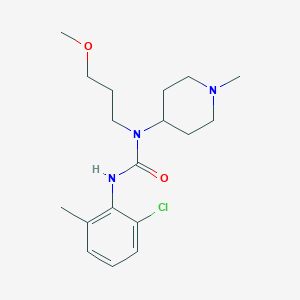
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, also known as CMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been shown to selectively inhibit the activity of the P2X7 receptor, which is involved in the regulation of microglia activation and neuroinflammation. In pharmacology, N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, multiple sclerosis, and chronic pain. In toxicology, N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been used as a tool to study the role of the P2X7 receptor in the toxicity of environmental pollutants.
Wirkmechanismus
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea selectively inhibits the activity of the P2X7 receptor by binding to a specific site on the receptor. This binding prevents the receptor from opening and allows for the inhibition of downstream signaling pathways. The P2X7 receptor is involved in the regulation of microglia activation and neuroinflammation, making N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea a potential therapeutic agent for the treatment of neuroinflammatory diseases.
Biochemical and Physiological Effects
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been shown to have a variety of biochemical and physiological effects, including the inhibition of microglia activation, the reduction of neuroinflammation, and the modulation of pain perception. N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. However, one limitation of using N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea. One direction is the development of more potent and selective P2X7 receptor inhibitors based on the structure of N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea. Another direction is the investigation of the potential therapeutic applications of N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea in various diseases, including neuroinflammatory diseases, chronic pain, and oxidative stress-related diseases. Additionally, the role of the P2X7 receptor in other physiological processes, such as immune function and cancer, should be further explored.
Synthesemethoden
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-methylphenol with 3-methoxypropylamine, followed by the reaction of the resulting product with 1-methyl-4-piperidinylisocyanate. This method has been optimized to produce high yields of pure N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-methylphenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O2/c1-14-6-4-7-16(19)17(14)20-18(23)22(10-5-13-24-3)15-8-11-21(2)12-9-15/h4,6-7,15H,5,8-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSJLNENOWUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N(CCCOC)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B5485663.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5485677.png)
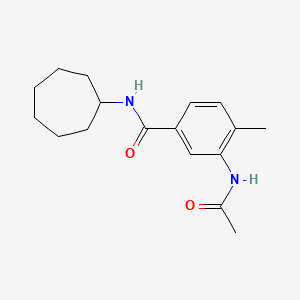
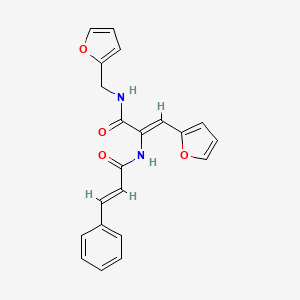
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5485687.png)

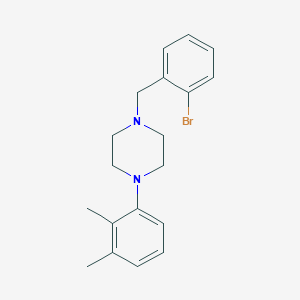
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5485726.png)
![methyl 3-oxo-2-phenyl-5-(3-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485734.png)
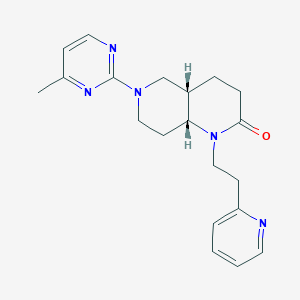
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5485764.png)
![(3S)-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5485767.png)
